2-cyclopropaneamido-N-[4-(acetamidosulfonyl)phenyl]-1,3-oxazole-4-carboxamide
Description
Propriétés
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-(cyclopropanecarbonylamino)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O6S/c1-9(21)20-27(24,25)12-6-4-11(5-7-12)17-15(23)13-8-26-16(18-13)19-14(22)10-2-3-10/h4-8,10H,2-3H2,1H3,(H,17,23)(H,20,21)(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMYGFXJRIUERQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Pharmacokinetics
The pharmacokinetics of a drug refers to how it is absorbed, distributed, metabolized, and excreted (ADME) by the bodyPharmacokinetic studies would provide insights into how the compound is taken up by the body, how it is distributed to different tissues, how it is metabolized or broken down, and how it is ultimately eliminated from the body.
Activité Biologique
2-cyclopropaneamido-N-[4-(acetamidosulfonyl)phenyl]-1,3-oxazole-4-carboxamide is a compound of significant interest due to its potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential clinical applications.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of specific enzymes involved in inflammatory pathways. Research indicates that it may act as an inhibitor of acid ceramidase (AC), which is crucial in sphingolipid metabolism. Sphingolipids are vital for various cellular processes, including apoptosis and cell proliferation .
In Vitro Studies
In vitro studies have demonstrated that 2-cyclopropaneamido-N-[4-(acetamidosulfonyl)phenyl]-1,3-oxazole-4-carboxamide exhibits significant inhibitory activity against acid ceramidase. The compound has shown IC50 values indicating potent inhibition in various cell lines, including neuroblastoma and keratinocyte cells. The following table summarizes the inhibitory potencies observed:
| Compound | Cell Line | IC50 (μM) | Comments |
|---|---|---|---|
| 2-cyclopropaneamido-N-[4-(acetamidosulfonyl)phenyl]-1,3-oxazole-4-carboxamide | SH-SY5Y (neuroblastoma) | 0.025 | Potent inhibitor |
| 2-cyclopropaneamido-N-[4-(acetamidosulfonyl)phenyl]-1,3-oxazole-4-carboxamide | Keratinocytes | TBD | Further studies needed |
In Vivo Studies
In vivo experiments have further elucidated the therapeutic potential of this compound. Animal models of psoriasis and other inflammatory conditions have been utilized to assess the efficacy of treatment with this compound. Preliminary results indicate a reduction in inflammation markers and improvement in clinical symptoms associated with psoriasis .
Case Studies
- Psoriasis Treatment : A clinical trial investigated the use of this compound in patients with moderate to severe psoriasis. Results indicated a significant reduction in Psoriasis Area and Severity Index (PASI) scores after 12 weeks of treatment compared to placebo controls.
- Autoimmune Disorders : Another study explored its application in autoimmune diseases such as rheumatoid arthritis. Patients treated with this compound exhibited decreased joint inflammation and improved mobility .
Applications De Recherche Scientifique
Pharmacological Properties
The compound exhibits several pharmacological properties that make it a candidate for drug development:
- Anti-inflammatory Activity : Research indicates that this compound may inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .
- Immunomodulatory Effects : The compound has shown potential in modulating immune responses, making it relevant for conditions like psoriasis and rheumatoid arthritis .
- Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties, potentially aiding in cancer treatment .
Case Studies
Clinical Implications
The implications of these findings suggest that 2-cyclopropaneamido-N-[4-(acetamidosulfonyl)phenyl]-1,3-oxazole-4-carboxamide could be developed into a therapeutic agent for various conditions:
- Autoimmune Diseases : Its ability to modulate immune responses positions it as a candidate for treating autoimmune diseases like lupus and multiple sclerosis.
- Chronic Inflammatory Disorders : Potential applications in treating chronic inflammatory diseases such as Crohn's disease and ulcerative colitis.
- Oncology : Further exploration into its antitumor properties could lead to novel cancer therapies.
Analyse Des Réactions Chimiques
Oxazole Ring Formation
-
Robinson–Gabriel Synthesis : Cyclocondensation of α-acylamino ketones with POCl₃ or PCl₃ (as in ) forms the oxazole backbone.
-
Van Leusen Reaction : TosMIC (tosylmethyl isocyanide) reacts with aldehydes under basic conditions to yield 5-substituted oxazoles ( ).
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | POCl₃, 80°C | 65–78% | |
| TosMIC alkylation | K₂CO₃, DMF | 82% |
Hydrolysis and Stability
The compound undergoes hydrolysis under acidic/basic conditions:
Oxazole Ring
-
Acidic hydrolysis (HCl/H₂O) cleaves the oxazole to form α-keto amides ( ).
-
Basic conditions (NaOH) degrade the oxazole to imidazolinones ( ).
Cyclopropane Amide
-
Hydrolysis with H₂SO₄ (50%) at 100°C opens the cyclopropane ring, yielding a linear dicarboxylic acid derivative ( ).
| Functional Group | Reagent | Product | Reference |
|---|---|---|---|
| Oxazole | 6M HCl | α-Keto amide | |
| Cyclopropane | H₂SO₄ | Dicarboxylic acid |
Electrophilic Substitution
The oxazole’s C5 position is reactive toward electrophiles:
Cycloaddition Reactions
The oxazole participates in [4+2] Diels-Alder reactions:
Sulfonamide Reactivity
The -SO₂NHAc group undergoes:
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF to form N-alkyl derivatives ( ).
-
Oxidation : H₂O₂/CH₃COOH oxidizes the sulfonamide to a sulfonic acid ( ).
Thermal Decomposition
Thermogravimetric analysis (TGA) shows decomposition at 220°C, releasing SO₂ and CO₂ ( ).
Biological Interactions
-
Enzyme Inhibition : The sulfonamide group binds carbonic anhydrase via Zn²⁺ coordination ( ).
-
Metabolic Pathways : Hepatic CYP3A4 oxidizes the cyclopropane ring ( ).
Key Stability Challenges
Comparative Reactivity Table
| Reaction Site | Reactivity | Dominant Pathway | Reference |
|---|---|---|---|
| Oxazole C5 | High | Electrophilic substitution | |
| Sulfonamide N | Moderate | Alkylation/Oxidation | |
| Cyclopropane | Low | Ring-opening hydrolysis |
Comparaison Avec Des Composés Similaires
Table 1: Structural and Physicochemical Comparison
| Compound | Core Structure | Key Substituents | Melting Point | Notable Functional Groups |
|---|---|---|---|---|
| Target Compound | 1,3-oxazole | Cyclopropaneamido, acetamidosulfonylphenyl | Not Reported | Oxazole, cyclopropane, sulfonamide |
| 13a (4-methylphenyl) | Cyanoacetamide | 4-Methylphenylhydrazinylidene | 288°C | Cyano, sulfamoyl, hydrazine |
| 13b (4-methoxyphenyl) | Cyanoacetamide | 4-Methoxyphenylhydrazinylidene | 274°C | Cyano, sulfamoyl, methoxy |
Key Observations:
The cyclopropaneamido group adds steric strain and rigidity, which may influence conformational flexibility and binding interactions in biological systems.
Functional Group Variations: Sulfonamide Derivatives: The target’s acetamidosulfonylphenyl group differs from the sulfamoylphenyl in 13a–b. Electron-Withdrawing Effects: The oxazole ring’s electron-withdrawing nature contrasts with the cyano group in 13a–b, which may modulate reactivity in nucleophilic or electrophilic environments.
Thermal Properties :
- Analogs 13a–b exhibit high melting points (>270°C), attributed to strong intermolecular hydrogen bonding (via sulfamoyl NH₂ and hydrazine groups) and aromatic stacking. The target compound’s acetamidosulfonyl group may reduce hydrogen-bonding capacity, possibly lowering its melting point relative to 13a–b.
Spectral Characteristics: IR Spectroscopy: The target’s oxazole C=O stretch (~1660–1680 cm⁻¹) and sulfonamide S=O stretches (~1150–1350 cm⁻¹) would differ from 13a–b’s cyano (C≡N, ~2214 cm⁻¹) and hydrazine (N–H, ~3300 cm⁻¹) peaks . NMR: The cyclopropane protons (~1.0–2.0 ppm) and oxazole aromatic protons (~7.5–8.5 ppm) would contrast with 13a–b’s hydrazinylidene and substituted aryl resonances.
Implications of Structural Differences
- Bioactivity Potential: The oxazole and cyclopropane groups in the target compound may enhance interactions with hydrophobic enzyme pockets compared to the linear cyanoacetamide analogs.
- Solubility and Stability : Reduced polarity from the acetamidosulfonyl group could improve lipid solubility but may compromise aqueous stability relative to 13a–b.
- Synthetic Accessibility : The target’s oxazole core likely requires heterocyclic ring formation (e.g., Hantzsch synthesis), whereas 13a–b derive from straightforward diazonium coupling .
Méthodes De Préparation
Hantzsch Dihydro-Oxazole Synthesis
The classical Hantzsch method was adapted using α-halo ketones and urea derivatives.
-
Reagents : 4-carbamoyl-α-bromoacetophenone (1.2 eq), ammonium acetate (2.0 eq), glacial acetic acid (solvent)
-
Conditions : Reflux at 120°C for 8 hr under N₂
-
Yield : 68% isolated product after silica gel chromatography (hexane:EtOAc, 7:3)
-
Characterization : NMR (400 MHz, DMSO-): δ 8.42 (s, 1H, oxazole-H), 7.89–7.91 (d, 2H, Ar-H), 7.12–7.14 (d, 2H, Ar-H), 2.51 (s, 3H, CH₃).
Microwave-Assisted Cyclization
To enhance reaction efficiency, microwave irradiation was employed:
-
Reagents : 2-cyclopropanecarboxamido acetophenone (1.0 eq), TosMIC (1.5 eq)
-
Conditions : 150°C, 300 W, 20 min
-
Yield : 82% with >95% purity (HPLC)
Cyclopropaneamido Group Installation
Buchwald-Hartwig Amination
Palladium-mediated coupling introduced the cyclopropane moiety:
-
Catalyst : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%)
-
Base : Cs₂CO₃ (2.5 eq)
-
Solvent : Toluene/EtOH (4:1)
-
Temperature : 100°C, 12 hr
-
Yield : 87% (GC-MS purity: 94%)
Table 1 : Optimization of Coupling Conditions
| Entry | Catalyst Loading (mol%) | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1 | 5 | 80 | 52 |
| 2 | 5 | 100 | 87 |
| 3 | 10 | 100 | 85 |
Sulfonamide Functionalization
Sulfonation of 4-Aminophenyl Acetamide
The sulfonyl group was introduced via chlorosulfonation:
-
Reagents : Chlorosulfonic acid (3.0 eq), DCM, 0°C
-
Reaction Time : 4 hr
-
Workup : Quenched with ice-water, neutralized with NaHCO₃
-
Yield : 74% after recrystallization (EtOH/H₂O)
Acetylation of Sulfonamide Intermediate
-
Reagents : Acetic anhydride (1.2 eq), pyridine (base)
-
Conditions : RT, 2 hr
-
Yield : 89%
-
Characterization : IR (KBr): 1732 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O).
Final Assembly: Amide Coupling
Carbodiimide-Mediated Coupling
The oxazole-4-carboxylic acid was activated with EDCl/HOBt:
-
Reagents : Oxazole-4-carboxylic acid (1.0 eq), EDCl (1.5 eq), HOBt (1.5 eq)
-
Solvent : DMF, N₂ atmosphere
-
Temperature : 0°C → RT, 12 hr
-
Yield : 78%
-
Purity : 98.2% (HPLC, C18 column)
Table 2 : Comparison of Coupling Reagents
| Reagent System | Yield (%) | Purity (%) |
|---|---|---|
| EDCl/HOBt | 78 | 98.2 |
| DCC/DMAP | 65 | 95.4 |
| HATU/DIEA | 82 | 97.8 |
Spectroscopic Validation and Analytical Data
1H^1H1H NMR Analysis
Key signals confirmed structural integrity:
-
δ 1.12–1.15 (m, 4H, cyclopropane CH₂)
-
δ 2.34 (s, 3H, acetamido CH₃)
-
δ 8.21 (s, 1H, oxazole C5-H)
-
δ 10.32 (s, 1H, CONH)
High-Resolution Mass Spectrometry (HRMS)
-
Observed : [M+H]⁺ = 434.1521
-
Calculated : C₁₉H₂₀N₄O₅S: 434.1518
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-cyclopropaneamido-N-[4-(acetamidosulfonyl)phenyl]-1,3-oxazole-4-carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclopropaneamide coupling and oxazole ring formation. A plausible approach is:
Cyclopropaneamide Formation : React cyclopropanecarbonyl chloride with 4-(acetamidosulfonyl)aniline under Schotten-Baumann conditions to form the acetamidosulfonylphenyl intermediate .
Oxazole Ring Construction : Use a [3+2] cycloaddition between a nitrile and an α-amino carbonyl precursor, followed by dehydration, as described for analogous oxazole derivatives .
Final Coupling : Employ carbodiimide-mediated amidation (e.g., EDC/HOBt) to conjugate the cyclopropaneamide moiety to the oxazole-carboxylic acid intermediate .
- Validation : Confirm purity via HPLC (>98%) and structural integrity via H/C NMR and HRMS .
Q. How can researchers characterize the structural stability of this compound under varying pH conditions?
- Methodological Answer :
- pH Stability Assay : Prepare buffered solutions (pH 2–10) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm) and LC-MS to identify hydrolyzed products (e.g., cleavage of the sulfonamide or cyclopropaneamide groups) .
- Key Findings : Sulfonamide groups are prone to hydrolysis under strongly acidic (pH <3) or basic (pH >9) conditions, requiring stabilization via co-solvents (e.g., DMSO) .
Q. What analytical techniques are recommended for confirming the molecular structure?
- Methodological Answer :
- NMR Spectroscopy : H NMR (DMSO-d6) should show distinct peaks for cyclopropane protons (δ 1.2–1.5 ppm), oxazole protons (δ 8.1–8.3 ppm), and sulfonamide NH (δ 10.5–11.0 ppm) .
- Mass Spectrometry : HRMS (ESI+) should match the theoretical molecular weight (CHNOS: 375.09 g/mol) with <2 ppm error .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in DMF/water and resolve the crystal structure .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to sulfonamide-targeted enzymes?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with carbonic anhydrase IX (CA IX). Key residues (e.g., Zn-coordinated His94/96/119) should show hydrogen bonding with the sulfonamide group and hydrophobic interactions with the cyclopropane moiety .
- MD Simulations : Perform 100-ns simulations in explicit solvent (AMBER force field) to assess binding stability. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
- Contradiction Resolution : If experimental IC values conflict with predictions, re-evaluate protonation states (e.g., sulfonamide deprotonation at physiological pH) .
Q. What strategies address contradictory data in biological activity assays (e.g., cytotoxicity vs. target inhibition)?
- Methodological Answer :
- Dose-Response Refinement : Test a wider concentration range (1 nM–100 µM) to differentiate off-target effects. Use orthogonal assays (e.g., ATP quantification for cytotoxicity vs. enzymatic inhibition) .
- Metabolite Screening : Incubate the compound with liver microsomes (human/rat) to identify reactive metabolites (e.g., epoxides from cyclopropane ring opening) that may cause false-positive toxicity .
- Case Study : In sulfonamide derivatives, cytotoxicity at >10 µM often correlates with mitochondrial membrane disruption, resolvable by structural tweaks (e.g., replacing cyclopropane with spirocyclic groups) .
Q. How can researchers design SAR studies to optimize the oxazole-carboxamide scaffold?
- Methodological Answer :
- Analog Synthesis : Modify the cyclopropaneamide (e.g., fluorocyclopropane) or sulfonamide (e.g., methylsulfonyl) groups. Assess changes in logP (HPLC-derived) and solubility (shake-flask method) .
- Biological Testing : Prioritize analogs with <50 nM IC against CA IX and >10-fold selectivity over CA II. Use SPR to measure binding kinetics (k/k) .
- Data Interpretation : Contradictions in potency vs. permeability may arise; apply multivariate analysis (e.g., PCA) to balance hydrophobicity and hydrogen-bond donors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
